molecular formula C17H19N3O2 B1210116 Ethyl red CAS No. 76058-33-8

Ethyl red

Cat. No.: B1210116
CAS No.: 76058-33-8
M. Wt: 297.35 g/mol
InChI Key: HBRCDTRQDHMTDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl red is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with N,N-diethylaniline in an alkaline medium to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .

Types of Reactions:

    Acid-Base Reactions: this compound undergoes color changes in response to pH variations, making it an effective pH indicator.

    Oxidation and Reduction: As an azo compound, this compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions:

    Acid-Base Reactions: this compound is used in aqueous solutions where the pH is adjusted using acids or bases.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used, but these reactions are not typically employed in standard applications.

Major Products Formed:

Scientific Research Applications

Ethyl red has a wide range of applications in scientific research:

Mechanism of Action

Ethyl red functions as a pH indicator through a mechanism involving protonation and deprotonation. In acidic conditions, the compound exists in its protonated form, which is red. As the pH increases, deprotonation occurs, resulting in a yellow color. This color change is due to the structural changes in the molecule that affect its light absorption properties .

Comparison with Similar Compounds

    Methyl Red: Another azo dye with a similar structure but different pH range (4.4 to 6.2).

    Phenolphthalein: A pH indicator that changes color in a different pH range (8.2 to 10.0).

    Bromothymol Blue: An indicator with a pH range of 6.0 to 7.6.

Uniqueness of this compound: this compound is unique due to its specific pH range and color transition, making it particularly useful for applications requiring precise pH measurements in the range of 4.2 to 6.5. Its stability and ease of use also contribute to its widespread application in various fields .

Properties

IUPAC Name

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRCDTRQDHMTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001038547
Record name Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76058-33-8
Record name Ethyl Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 76058-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl Red?

A1: this compound (C15H15N3O2) has a molecular weight of 269.30 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various techniques, including UV-Vis spectroscopy, Resonance Raman spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), to study this compound. [, , ]

Q3: What spectral shifts are observed when this compound interacts with acidic sites?

A3: Resonance Raman spectroscopy reveals the protonation of this compound upon interaction with Brønsted acidic sites on surfaces like silica, silica-alumina, and γ-alumina. This protonation leads to characteristic shifts in the Raman spectra. [, , ]

Q4: How is this compound employed in photocatalysis?

A4: this compound serves as a model pollutant in photocatalytic degradation studies, evaluating the efficiency of photocatalysts like titanium dioxide (TiO2) under UV irradiation. []

Q5: Can this compound function as a sensitizer in DSSCs?

A5: While this compound has been investigated for DSSC applications, studies suggest that Carminic Acid exhibits superior performance due to factors like higher adsorption on TiO2, larger driving force for dye regeneration, and longer excited state lifetime. []

Q6: What structural features influence this compound's adsorption onto TiO2?

A6: The position of the carboxylic acid anchoring group significantly affects adsorption. For instance, para-ethyl red (p-ER) adsorbs effectively onto TiO2, while ortho-ethyl red (o-ER) exhibits negligible adsorption due to steric hindrance caused by the proximity of the carboxylic acid group to the azo group. []

Q7: How does solvent polarity influence this compound's adsorption onto TiO2?

A7: The adsorption strength of p-ER onto TiO2 is enhanced in aprotic solvents with higher polarity. This is attributed to the higher specific solvation energy of these solvents, leading to a greater energetic gain upon dye adsorption. []

Q8: What is the adsorption behavior of this compound in protic solvents on TiO2?

A8: In protic solvents, p-ER does not directly adsorb onto the TiO2 surface. Instead, it interacts with the solvent layer surrounding the TiO2 particles. This difference is attributed to the stronger interaction of protic solvents with the TiO2 surface. []

Q9: What nonlinear optical properties does this compound exhibit?

A9: this compound demonstrates significant nonlinear optical properties, including nonlinear refraction and nonlinear absorption. Researchers have measured its nonlinear refractive index (n2) at different wavelengths. [, , ]

Q10: What potential applications do this compound's nonlinear optical properties enable?

A10: The strong nonlinearity of this compound makes it promising for applications in all-optical switching devices and optical limiting materials. It has shown the ability to modulate light transmission and limit the intensity of incident light. [, , , , , ]

Q11: What is known about the biodegradation of this compound?

A12: Research indicates that the bacterium Burkholderia multivorans CCA53 can effectively degrade this compound. Optimization of culture conditions, including the use of rice straw hydrolysate as a growth medium, significantly enhances the degradation efficiency. []

Q12: How do linear-isomaltomegalosaccharides (L-IMS) affect this compound solubility and biodegradation?

A13: L-IMS, a type of carbohydrate, enhances the solubility of this compound, potentially facilitating its biodegradation. Studies suggest that L-IMS exhibits a different mechanism for solubility enhancement compared to β-cyclodextrin. [, ]

Q13: How is this compound used in analytical chemistry?

A14: this compound serves as an indicator in spectrophotometric methods for determining the concentration of compounds like Sibutramine Hydrochloride. Its color change in response to pH changes makes it a useful indicator in acid-base titrations. [, ]

Q14: What method is used to determine the cation exchange capacity of acidic soils?

A15: A rapid analysis method utilizes ammonium acetate-1,2-diaminocyclohexanetetraacetic acid to extract exchangeable cations from acidic soils. The exchange acidity is then determined spectrophotometrically using this compound. []

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